
Umckalin's Antiviral Efficacy: A Comparative
Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Umckalin

Cat. No.: B150616 Get Quote

For Immediate Release

This guide provides a comprehensive comparison of the antiviral efficacy of compounds

derived from Pelargonium sidoides, with a focus on Umckalin, against established antiviral

drugs for Influenza Virus and Herpes Simplex Virus (HSV). This document is intended for

researchers, scientists, and drug development professionals, offering a synthesis of available in

vitro data, detailed experimental methodologies, and visual representations of molecular

pathways and experimental workflows.

While Umckalin is a known bioactive constituent of Pelargonium sidoides extracts, it is crucial

to note that the majority of antiviral research has been conducted on the whole extract, often

standardized as EPs® 7630, rather than on isolated Umckalin. Therefore, this guide will

present the data for Pelargonium sidoides extracts and compare it with standard antiviral

agents, highlighting the role of Umckalin where evidence is available.

I. Antiviral Efficacy Against Influenza Virus
The influenza virus, a significant cause of respiratory illness, is primarily managed with

neuraminidase inhibitors and other targeted antiviral agents. Oseltamivir is a widely used

neuraminidase inhibitor that serves as a benchmark for comparison.
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The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective

concentration (EC50) of Pelargonium sidoides extract and Oseltamivir against various strains

of Influenza A virus.

Compound/Ext
ract

Virus Strain Assay Type IC50 / EC50 Reference

Pelargonium

sidoides extract

(EPs® 7630)

Influenza A

(H1N1)

Cytopathogenic

Effect Reduction
9.45 µg/mL

Pelargonium

sidoides extract

(EPs® 7630)

Influenza A

(H3N2)

Cytopathogenic

Effect Reduction
8.66 µg/mL

Oseltamivir
Influenza A

(H1N1)
Not Specified 0.13 - 0.15 µM

Oseltamivir
Influenza A

(H5N1)
Not Specified 7.5 ± 2.5 µmol/L

Mechanism of Action: A Comparative Overview
Pelargonium sidoides extract is believed to exert its anti-influenza activity through a multi-target

mechanism. It has been shown to inhibit viral neuraminidase and hemagglutinin, key proteins

for viral release and entry, respectively. This dual action suggests a potential to both prevent

initial infection and limit the spread of the virus.

In contrast, Oseltamivir's mechanism is highly specific. It selectively inhibits the neuraminidase

enzyme of the influenza virus, preventing the release of newly formed virus particles from

infected cells and thus halting the progression of the infection.
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Figure 1: Comparative mechanism of action against Influenza Virus.

II. Antiviral Efficacy Against Herpes Simplex Virus
(HSV)
Herpes Simplex Virus types 1 and 2 are responsible for a range of persistent infections.

Acyclovir, a nucleoside analog, is the gold-standard treatment for HSV infections.

Data Presentation: In Vitro Efficacy
The following table presents the IC50 values for an aqueous extract of Pelargonium sidoides

and Acyclovir against HSV-1 and HSV-2.
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Compound/Ext
ract

Virus Strain Assay Type IC50 Reference

Aqueous

Pelargonium

sidoides extract

HSV-1
Plaque

Reduction
0.00006%

Aqueous

Pelargonium

sidoides extract

HSV-2
Plaque

Reduction
0.000005%

Acyclovir HSV-1 Not Specified 0.85 µM

Acyclovir HSV-2 Not Specified 0.86 µM

Mechanism of Action: A Comparative Overview
The aqueous extract of Pelargonium sidoides appears to act on the early stages of HSV

infection. Studies suggest that it prevents the attachment and penetration of the virus into host

cells. This mode of action is distinct from that of Acyclovir.

Acyclovir is a prodrug that is selectively activated in HSV-infected cells. Once converted to its

triphosphate form, it inhibits the viral DNA polymerase, thereby terminating the replication of the

viral genome.
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To cite this document: BenchChem. [Umckalin's Antiviral Efficacy: A Comparative Analysis
Against Standard-of-Care Drugs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150616#validating-umckalin-s-antiviral-efficacy-
against-known-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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